molecular formula C25H24N2O4S B289365 Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate

Cat. No. B289365
M. Wt: 448.5 g/mol
InChI Key: IXIPWNVUOJLCTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate is a synthetic compound that has been used extensively in scientific research. It is a member of the class of benzothiophenes and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. It has also been shown to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate in lab experiments is its wide range of biochemical and physiological effects. It has been shown to have potential as an anti-cancer, antifungal, antibacterial, and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research involving Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate. One direction is to further investigate its mechanism of action. Another direction is to investigate its potential as a therapeutic agent for various diseases. Additionally, further research could be done to optimize its synthesis method and improve its efficacy.

Synthesis Methods

The synthesis of Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate involves several steps. The first step involves the reaction of 2-aminothiophenol with ethyl acetoacetate to form 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid ethyl ester. This intermediate is then reacted with phenylacetic acid to form the corresponding amide. The amide is then reacted with methyl 4-aminobenzoate to form the final product.

Scientific Research Applications

Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate has been used extensively in scientific research. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been shown to have potential as an anti-inflammatory agent.

properties

Molecular Formula

C25H24N2O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[[2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]benzoate

InChI

InChI=1S/C25H24N2O4S/c1-31-25(30)17-11-13-18(14-12-17)26-23(29)22-19-9-5-6-10-20(19)32-24(22)27-21(28)15-16-7-3-2-4-8-16/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,26,29)(H,27,28)

InChI Key

IXIPWNVUOJLCTF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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